Luffariolide F
Description
Luffariolide F is a manoalide-type sesterterpenoid isolated from marine sponges of the genus Luffariella (e.g., Luffariella sp. collected in Okinawa) . Structurally, it features a 5-hydroxyfuran-2-one ring connected via an aliphatic bridge to a trimethylcyclohexene moiety. A key distinguishing feature of this compound is the presence of a hydroxymethyl group at the C4 position of the furan-2-one ring, whereas other luffariolides (e.g., luffariolide A and B) lack this substitution . The aliphatic bridge in this compound is attached at the C5 position of the furan ring, differing from luffariellolide, where the bridge connects at C4 . This compound exhibits cytotoxicity against the L1210 murine lymphoma cell line with an IC50 of ~3–4 µM , positioning it as a compound of interest in anticancer research.
Properties
CAS No. |
147663-78-3 |
|---|---|
Molecular Formula |
C25H38O5 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
3-(hydroxymethyl)-2-[(2Z,6E)-3-(hydroxymethyl)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-7-methylnona-2,6-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C25H38O5/c1-17(8-10-21-18(2)22(28)12-13-25(21,3)4)6-5-7-19(15-26)9-11-23-20(16-27)14-24(29)30-23/h6,9,14,22-23,26-28H,5,7-8,10-13,15-16H2,1-4H3/b17-6+,19-9- |
InChI Key |
BKHHGIGVYWPIJC-GPKGBNBSSA-N |
SMILES |
CC1=C(C(CCC1O)(C)C)CCC(=CCCC(=CCC2C(=CC(=O)O2)CO)CO)C |
Isomeric SMILES |
CC1=C(C(CCC1O)(C)C)CC/C(=C/CC/C(=C/CC2C(=CC(=O)O2)CO)/CO)/C |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)CCC(=CCCC(=CCC2C(=CC(=O)O2)CO)CO)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Luffariolide F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The structural nuances of luffariolide F and related sesterterpenoids are critical to their bioactivity. Below is a comparative analysis:
Functional and Bioactivity Differences
- Cytotoxicity: this compound and aplysinoplide A exhibit potent cytotoxicity (IC50 ~1–4 µM), while aplysinoplide C is significantly less active (IC50 ~26 µM) .
- Enzyme Inhibition: Unlike manoalide, which strongly inhibits phospholipase A2 (PLA2), this compound and aplysinoplides A/B lack PLA2 inhibitory activity, likely due to the absence of the C24 aldehyde group .
Stereochemical Impact :
Key Research Findings
Structural-Activity Relationships (SAR)
- Hydroxymethyl Substitution : The C4 hydroxymethyl group in this compound enhances cytotoxicity compared to luffariolides lacking this group (e.g., luffariolide A/B) .
- Ring Modifications : Cleavage of the cyclohexene ring (e.g., in 14,18-seco luffariolide C) abolishes cytotoxicity, emphasizing the necessity of the intact tricyclic framework .
Mechanistic Insights
Data Tables
Table 1: Cytotoxicity of Selected Sesterterpenoids
Table 2: Structural Key Features vs. Bioactivity
| Feature | This compound | Manoalide | Aplysinoplide A |
|---|---|---|---|
| C4 Hydroxymethyl | Yes | No | No |
| C24 Aldehyde | No | Yes | No |
| PLA2 Inhibition | No | Yes | No |
| Cytotoxicity (µM) | 3–4 | Variable | 1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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